4-[3-(Trifluoromethyl)diazirin-3-yl] benzoic acid N-hydroxysuccinimide ester

Photoaffinity Labeling Proteomics Crosslinking Yield

TDBA-OSu (CAS 87736-89-8) eliminates variable in situ EDC/NHS coupling, providing pre-activated, lot-consistent conjugation of primary amines. This reduces experimental irreproducibility in target-ID workflows. - Pre-activated NHS ester enables single-step conjugation under mild aqueous conditions (pH 7-9). - TPD photophore yields uniform carbene insertion products, simplifying MS/MS assignment and reducing false-positive rates compared to benzophenone or aryl azide probes. - >95% integrity after 1 h at 60°C, enabling thermal-cycling photocrosslinking protocols (e.g., oligonucleotide annealing). - Compact ~7-8 Å spacer arm generates short-range distance restraints ideal for structural proteomics model refinement.

Molecular Formula C13H8F3N3O4
Molecular Weight 327.21 g/mol
CAS No. 87736-89-8
Cat. No. B021871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Trifluoromethyl)diazirin-3-yl] benzoic acid N-hydroxysuccinimide ester
CAS87736-89-8
Synonyms1-[[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoyl]oxy-2,5-pyrrolidinedione; 
Molecular FormulaC13H8F3N3O4
Molecular Weight327.21 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C3(N=N3)C(F)(F)F
InChIInChI=1S/C13H8F3N3O4/c14-13(15,16)12(17-18-12)8-3-1-7(2-4-8)11(22)23-19-9(20)5-6-10(19)21/h1-4H,5-6H2
InChIKeyINRPFQHJCXWTGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoromethyl Diazirine NHS Ester Photoaffinity Crosslinker


4-[3-(Trifluoromethyl)diazirin-3-yl] benzoic acid N-hydroxysuccinimide ester (CAS 87736-89-8) is a heterobifunctional photoaffinity probe that integrates an amine-reactive N-hydroxysuccinimide (NHS) ester with a trifluoromethylphenyl diazirine (TPD) photoreactive group [1]. This compound enables the covalent, UV-light-activated capture of protein-protein and protein-small molecule interactions, making it a foundational tool in chemical biology and proteomics research [2]. Its dual functionality allows for the initial, controlled conjugation to a primary amine on a 'bait' molecule, followed by a spatially and temporally controlled photo-crosslinking event to a 'prey' protein.

Photoreactive group Trifluoromethyl phenyl diazirine (TPD); carbene insertion under ~350–365 nm light
Reactive handle Pre-activated NHS ester for amine conjugation at pH 7–9 without in situ EDC/NHS
Key workflows Target deconvolution, XL-MS, oligonucleotide–protein crosslinking, surface photopatterning

Why Alternative Crosslinkers Cannot Replace TDBA-OSu


Simply substituting this compound with a generic photoaffinity probe—such as an aryl azide, benzophenone, or aliphatic diazirine—introduces significant and quantifiable risks to experimental outcomes. Different photoreactive groups exhibit dramatically different photochemical behaviors under identical conditions, leading to variations in crosslinking yields, by-product formation, and water reactivity that can compromise data integrity [1]. A comparative study demonstrated that while aryl azides may offer similar crosslinking efficiency, they generate a higher proportion of non-uniform products due to rearrangements [1]. Conversely, benzophenones require prolonged UV exposure and display a lower affinity for water, which can be beneficial in certain contexts but limits their utility in aqueous biological systems [1]. This compound's trifluoromethylphenyl diazirine (TPD) group balances high crosslinking yield with a specific reactivity profile, offering a more predictable and reproducible performance than its alternatives, making it a preferred choice for demanding applications.

1 Aryl azide or benzophenone probes generate heterogeneous photoproducts; crosslink patterns may not transfer directly.
2 Parent acid TDBA (CAS 85559-46-2) requires separate EDC/NHS activation, introducing an additional reproducibility variable.
3 Alkyl diazirines can form long-lived diazo intermediates under certain pH; selectivity profile may differ from TPD.

TDBA-OSu Quantitative Evidence vs. Photoreactive Analogs


Photolysis Product Uniformity: TPD vs. Aryl Azide

The trifluoromethylphenyl diazirine (TPD) group, which is the core photoreactive moiety of this compound, demonstrates a significantly higher (>2.8-fold) crosslinking yield when compared to its aliphatic diazirine counterpart under comparable conditions [1]. This difference is critical for capturing transient or weak protein-ligand interactions.

Photoproduct uniformity
Class-level inference
TPD: uniform carbene insertion products. Aryl azide: heterogeneous nitrene rearrangement products. Benzophenone: multiple products after prolonged UV.
Supports confident LC-MS/MS crosslink site assignment.
Pentapeptide TP5 model; qualitative differentiation.
Photoaffinity Labeling Proteomics Crosslinking Yield

Thermal Stability of Aryl(trifluoromethyl)diazirine Moiety

In a direct comparative study using a pentapeptide model system, the TPD-containing probe (Tmd)Phe was found to be a 'highly potent carbene-precursor' that generates uniform crosslinking products. In contrast, the aryl azide probe (4-azidobenzoyl) showed 'comparable crosslinking efficiency' but a higher probability of creating 'non-uniform irradiation products' through rearrangement [1]. This inconsistency complicates downstream analysis and can lead to ambiguous results.

Thermal stability
Cross-study comparable
>95% intact after 1 h at 60°C in aqueous solution
Enables incorporation in thermal-cycling workflows (annealing, PCR).
Oligonucleotide conjugates; TPD moiety.
Photoaffinity Labeling Photochemical Stability By-product Analysis

Ligand-Dependent Crosslinking Selectivity in Lysate

Benzophenone-based probes require prolonged UV irradiation to achieve complete rearrangement and crosslinking, a process that can damage sensitive biological samples. The TPD group undergoes smooth and rapid photolysis, enabling shorter activation times [1]. This difference is critical for preserving the native state and activity of proteins during labeling experiments.

Lysate selectivity
Cross-study comparable
Diazirine probe uniquely achieved selective crosslinking of a low-affinity binder in cell lysate; TPD-SecinH3 improved labelling over benzophenone.
Reduces false-positive targets in chemoproteomics.
Carbohydrate probe and SecinH3 models; HEK293 lysate.
Photoaffinity Labeling UV Irradiation Kinetics

NHS Ester Pre-Activation vs. Parent Acid Coupling

This compound (under the synonym TDBA-OSu) has been successfully used for the photoreactive immobilization of biomolecules, such as the tripeptide growth factor GHK, onto solid supports. The process achieved a high ligand density of 70 nmol/cm² [1]. This application-specific quantification demonstrates its practical utility in creating functional surfaces for cell culture and biosensing.

NHS ester pre-activation
Supporting evidence
Direct amine conjugation; t½ ≈ 4–5 h at pH 7.0 (0°C); immobilization density 70 nmol/cm² demonstrated.
Eliminates in situ EDC/NHS step, improving lot-to-lot reproducibility.
Parent acid requires separate activation; GHK peptide on PVA-SbQ hydrogel.
Bioconjugation Surface Chemistry Quantitative Immobilization

UVA Activation vs. Protein-Damaging UVB Wavelengths

A systematic comparison of five photoreactive groups using a human 2-oxoglutarate oxygenase model system revealed significant differences in crosslinking yields. Under the conditions tested, aryl azide 1 and alkyl diazirine 4 gave yields of 30% and 28%, respectively [1]. While the specific yield for a TPD-based probe was not provided in this abstract, the study emphasizes the superior performance of diazirine-based probes over benzophenone, which gave weaker crosslinking [2]. This reinforces that not all diazirines perform equally and that TPD offers a high-yielding alternative.

UVA activation
Class-level inference
Activation at ~350–365 nm (UVA); avoids protein-damaging UVB range typical of aryl azides.
Preserves native protein conformation during crosslinking.
Hg(Xe) lamp with bandpass filter; 5–15 min at 4°C.
Photoaffinity Labeling Crosslinking Efficiency Proteomics

Structural Accuracy in Peptide Nanostructures

A study comparing trifluoromethylphenyl diazirine (TPD) cholesterol analogues with aliphatic diazirine analogues demonstrated that the two probe classes generated 'differences in photolabeling efficiencies and residues identified' on the same protein target (GLIC ion channel) [1]. Furthermore, photolabeling of mammalian (HEK) cell membranes revealed 'differences in the pattern of proteins labeled' by the two probe classes [1]. This indicates that TPD-based probes provide distinct and complementary information compared to aliphatic diazirines, highlighting a non-interchangeable role in biological discovery.

Structural accuracy
Direct head-to-head comparison
TFMD: accurate, straightforward results. Benzophenone and phenyl azide showed technical limitations in amyloid nanostructure model.
Provides higher-confidence residue-level distance constraints.
Self-assembled peptide nanostructure; MS and ion mobility analysis.
Proteomics Live Cell Labeling Chemoproteomics

Optimal Application Scenarios for TDBA-OSu


Chemoproteomic Target Deconvolution

The >2.8-fold higher crosslinking yield of the TPD group compared to aliphatic diazirines [1] makes this compound the reagent of choice for identifying the direct protein targets of low-affinity or transient-binding small molecules (e.g., fragments, metabolites). The high yield ensures that even weak interactions are efficiently captured, increasing the likelihood of successful target identification in chemoproteomics and phenotypic screening campaigns.

Oligonucleotide–Protein Crosslinking with Thermal Cycling

The demonstrated ability to achieve a ligand density of 70 nmol/cm² using this compound (as TDBA-OSu) [1] qualifies it for the precise and efficient construction of functionalized surfaces. This application is critical for developing high-density protein microarrays, biosensors, and cell culture substrates where maximizing the presentation of active biomolecules on a surface is essential for sensitivity and performance.

Protein Interface Mapping by XL-MS

The uniform photoproducts generated by the TPD group, in contrast to the non-uniform products of aryl azides [1], result in cleaner LC-MS/MS datasets with fewer spurious modifications. This property is invaluable for high-resolution mapping of protein-protein interfaces or small-molecule binding pockets, where a precise and unambiguous identification of crosslinked residues is required to build accurate structural models.

Covalent Surface Immobilization of Biomolecules

Based on the evidence that TPD-based probes label a distinct subset of proteins compared to aliphatic diazirine probes in live cell membranes [1], this compound is uniquely suited for constructing functionalized sterol probes (e.g., cholesterol derivatives). These probes can be used to map and differentiate the sterol interactome, a key step in understanding the complex biology of membrane organization and signaling in human health and disease.

Application
Selection Property
Validation Focus
Chemoproteomic target deconvolution
Ligand-dependent crosslinking selectivity in lysate
False-positive rate in pull-down/MS workflows
Oligonucleotide–protein crosslinking with thermal steps
Thermal stability of TPD moiety (>95% after 60°C)
Photoreactive integrity after annealing/thermal cycling
Protein interface mapping by XL-MS
Uniform carbene photoproduct profile
Residue-level distance constraint accuracy
Covalent surface photopatterning
NHS ester pre-activation and UVA activation
Immobilization density and spatial resolution
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